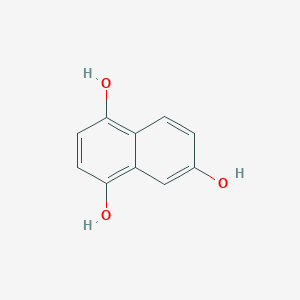![molecular formula C7H13NO2 B14650357 3-[(Dimethylamino)methyl]oxolan-2-one CAS No. 42023-17-6](/img/structure/B14650357.png)
3-[(Dimethylamino)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Oxolan-2-one+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[(Dimethylamino)methyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]oxolan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one (Butyrolactone): The parent compound without the dimethylamino group.
3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one: A structurally related compound with different functional groups.
Uniqueness
3-[(Dimethylamino)methyl]oxolan-2-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
42023-17-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]oxolan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-6-3-4-10-7(6)9/h6H,3-5H2,1-2H3 |
InChI Key |
GSPOCIWFPVUEQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




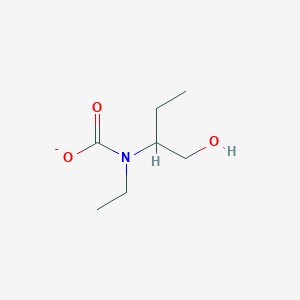
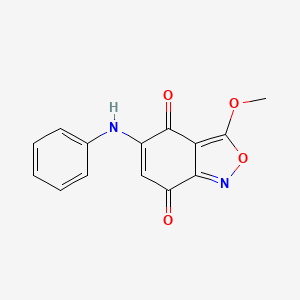
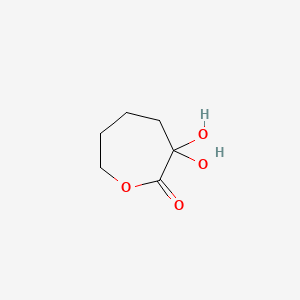
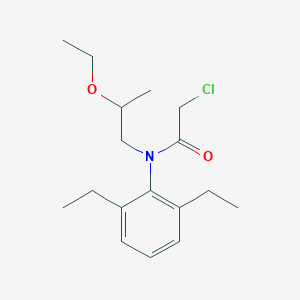
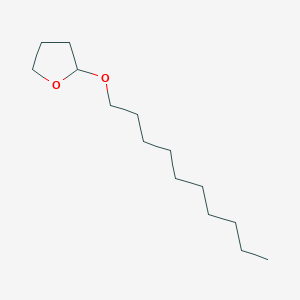

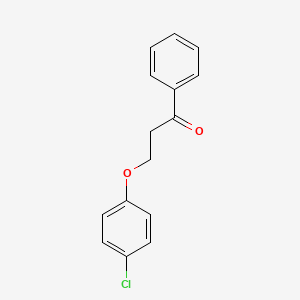
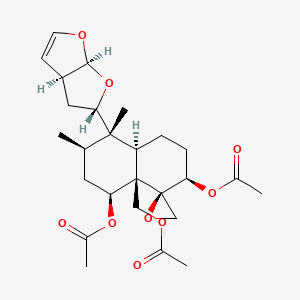
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
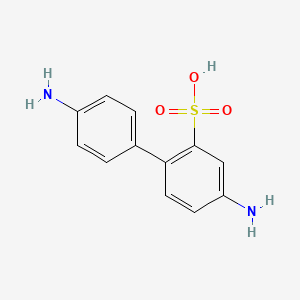
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
